

N-Acyl Aniline Compounds: A Comprehensive Review for Drug Discovery and Development

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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl aniline derivatives, a versatile class of organic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. Characterized by an acyl group attached to the nitrogen atom of an aniline moiety, these compounds exhibit a broad spectrum of biological activities. Their structural simplicity and the feasibility of diverse substitutions on both the aniline and acyl components make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, structure-activity relationships, and experimental protocols related to N-acyl aniline compounds, with a focus on their potential applications in drug development.

Synthesis of N-Acyl Aniline Compounds

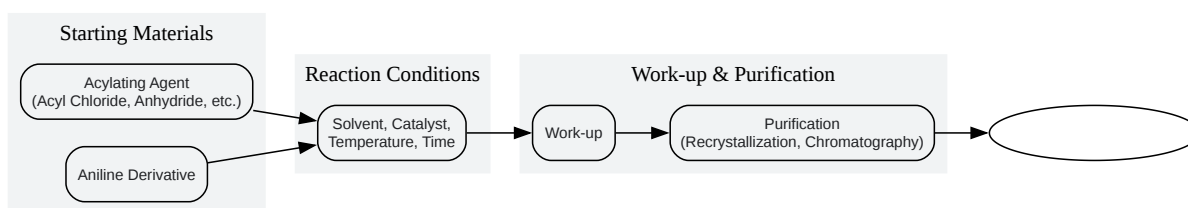
The synthesis of N-acyl anilines is primarily achieved through the acylation of anilines. This fundamental transformation can be accomplished using various acylating agents and reaction conditions, allowing for the generation of a diverse library of derivatives.

General Synthetic Routes

Several common methods for the N-acylation of anilines include:

- **Reaction with Acyl Chlorides:** This is a widely used method where an aniline reacts with an acyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
- **Reaction with Acetic Anhydride:** Acetic anhydride is another effective acylating agent for producing acetanilides. This reaction can be catalyzed by acids or performed under neutral conditions.[2][3]
- **Reaction with Carboxylic Acids:** Direct condensation of anilines with carboxylic acids can be achieved using coupling agents or under specific conditions like microwave irradiation.[4]
- **Ultrasound and Microwave-Assisted Synthesis:** These techniques can accelerate the reaction rate and improve yields in N-acylation reactions.[1][4]

The general workflow for the synthesis of N-acyl anilines is depicted below.



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General workflow for the synthesis of N-acyl anilines.

Biological Activities of N-Acyl Aniline Compounds

N-acyl aniline derivatives have demonstrated a remarkable range of pharmacological effects, making them promising candidates for the development of new drugs for various diseases.

Anticonvulsant Activity

A significant number of N-acyl aniline derivatives have been investigated for their potential as anticonvulsant agents.[5][6][7] The maximal electroshock (MES) and subcutaneous

pentylentetrazole (scPTZ) tests in rodents are the primary screening models used to evaluate this activity.^[8] The efficacy is often quantified by the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures.

Table 1: Anticonvulsant Activity of Selected N-Acyl Aniline Derivatives

Compound	Test Model	Animal	Route of Administration	ED50 (mg/kg)	Reference
4-Aminobenzanilide (from 2,6-dimethylaniline)	MES	Mice	i.p.	2.60	[6]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide (Compound 4a)	MES	Mice	i.p.	30	[8]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-chlorophenyl)benzamide (Compound 4b)	MES	Mice	i.p.	30	[8]
(Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-fluorophenyl)benzamide (Compound 4h)	MES	Mice	i.p.	30	[8]
N-(3-chlorophenyl)	MES	Mice	i.p.	100 (at 0.5h)	[7]

-2-(4-

methylpipera

zin-1-

yl)acetamide

(Compound

12)

N-(3-

(trifluorometh

yl)phenyl)-2-

(4-

phenylpipera

MES

Mice

i.p.

>100

[\[7\]](#)

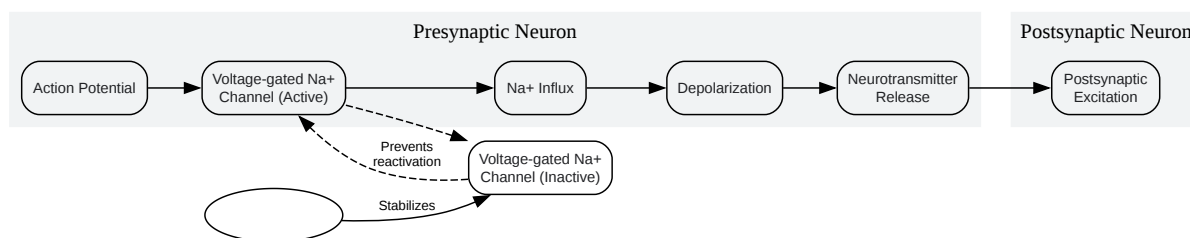
zin-1-

yl)acetamide

(Compound

14)

The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitatory neurotransmission.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) For N-acyl anilines, it is hypothesized that they may act by stabilizing the inactive state of voltage-gated sodium channels, thereby preventing the high-frequency neuronal firing associated with seizures.

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Proposed mechanism of anticonvulsant action of N-acyl anilines.

Antimicrobial Activity

N-acyl aniline derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[3][13][14][15][16] The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antibacterial Activity of Selected N-Acyl Aniline Derivatives

Compound	Bacterial Strain	MIC (µg/mL)	Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)	Vibrio parahaemolyticus	100	[15]
2-iodo-4-trifluoromethylaniline (ITFMA)	Vibrio parahaemolyticus	50	[15]
N-palmitoylated cationic thiazolidine (QPyN16Th)	Enterococcus faecalis	1.95 µM	[13]
N-palmitoylated cationic thiazolidine (QPyN16Th)	Staphylococcus aureus	1.95 µM	[13]
N-palmitoylated cationic thiazolidine (QPyN16Th)	MRSA	1.95 µM	[13]
N-myristoylated cationic thiazolidine (QPyN14Th)	Escherichia coli	31.25 µM	[13]

Table 3: Antifungal Activity of Selected N-Acyl Aniline Derivatives

Compound	Fungal Strain	MIC (µg/mL)	Reference
N-(2-dialkylaminoethyl)benzanilides	Various strains	32 - 1024	[14]

The antibacterial mechanism of action of N-acyl anilines may involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[3][15] Some derivatives may also interfere with essential cellular processes.[17]

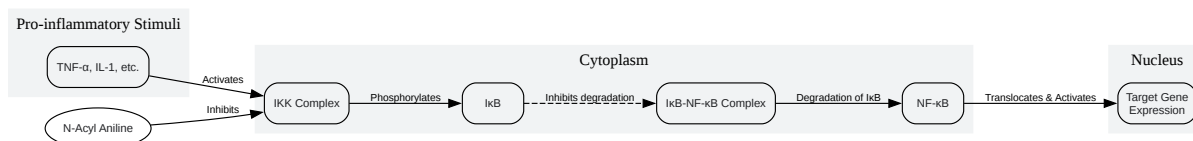
Anticancer Activity

The potential of N-acyl anilines as anticancer agents is an active area of research.[9][18][19][20] Their cytotoxic effects against various cancer cell lines are evaluated using assays like the MTT assay, and the potency is expressed as the half-maximal inhibitory concentration (IC50).

Table 4: Anticancer Activity of Selected N-Acyl Aniline Derivatives

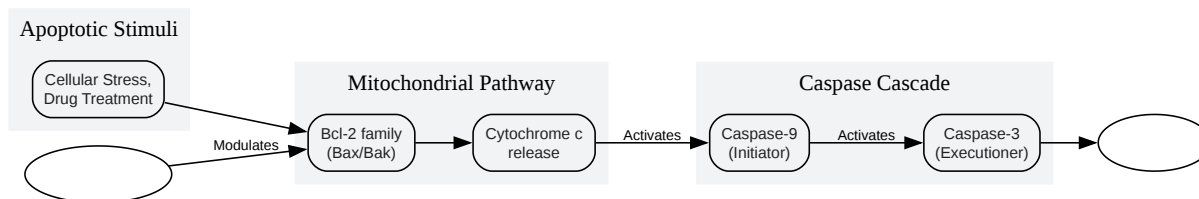
Compound	Cancer Cell Line	IC50 (µM)	Reference
Salicylanilide (Niclosamide)	Various	Varies	[18][20]
IMD-0354	Human breast cancer (MDAMB-231)	Varies	[18]
Pyridine-based 2'-aminoanilide (10b)	Leukemia (U937)	Induces ~30% apoptosis	[9]
Pyridine-based 2'-aminoanilide (12c)	Leukemia (U937)	Induces ~40% cytodifferentiation	[9]
Benzothiazole aniline derivative (L1)	Liver cancer	Selective inhibition	[19]
Benzothiazole aniline platinum complex (L1Pt)	Liver cancer	Selective inhibition	[19]

The anticancer mechanisms of N-acyl anilines can be multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF- κ B pathway.[18][20]



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Inhibition of the NF- κ B signaling pathway by N-acyl anilines.



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Induction of the intrinsic apoptosis pathway by N-acyl anilines.

Anti-inflammatory and Analgesic Activity

Several N-acyl aniline derivatives have been reported to possess anti-inflammatory and analgesic properties.[21][22][23] The carrageenan-induced paw edema model in rodents is a standard method for evaluating in vivo anti-inflammatory activity.

Table 5: Anti-inflammatory Activity of Selected N-Acyl Aniline Derivatives

Compound	Test Model	Animal	Dose	Inhibition of Edema (%)	Reference
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)	Carrageenan-induced peritonitis	Mice	10 mg/kg	59	[23]
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19)	Carrageenan-induced peritonitis	Mice	20 mg/kg	52	[23]
2-phenoxy-N-(o-tolyl)acetamide (C5)	Acetic acid-induced writhing	Mice	-	Highest analgesic action	[21]

The anti-inflammatory effects of some N-acyl anilines may be mediated through the inhibition of pro-inflammatory cytokines and the modulation of the nitric oxide (NO) signaling pathway.[\[23\]](#)

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[1\]](#)

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the N-acyl aniline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.



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Workflow for the MTT assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.^{[24][25][26]}

- **Prepare Compound Dilutions:** Perform serial two-fold dilutions of the N-acyl aniline compound in a 96-well microtiter plate containing broth medium.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate under appropriate conditions for the test microorganism.
- **MIC Determination:** The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a model for generalized tonic-clonic seizures.[\[13\]](#)[\[27\]](#)[\[28\]](#)

- **Animal Preparation:** Use mice or rats, and administer the test compound at various doses.
- **Electrode Placement:** Apply corneal electrodes to the animal.
- **Electrical Stimulation:** Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
- **Observation:** Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
- **Data Analysis:** The absence of tonic hindlimb extension is considered protection. Calculate the ED50 value.

Pentylentetrazole (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures.[\[23\]](#)[\[29\]](#)[\[30\]](#)

- **Animal Preparation:** Administer the N-acyl aniline compound to mice or rats at various doses.
- **PTZ Administration:** After a predetermined time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
- **Observation:** Observe the animals for the onset of clonic and/or tonic seizures for a specific period.
- **Data Analysis:** Protection is defined as the absence of seizures. Calculate the ED50 value.

Carrageenan-Induced Paw Edema Assay

This is a widely used model for evaluating acute inflammation.[\[4\]](#)[\[22\]](#)[\[31\]](#)

- **Animal Preparation:** Administer the test compound to rats or mice.

- Induction of Edema: Inject a solution of carrageenan into the subplantar region of the animal's hind paw.
- Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection using a plethysmometer.
- Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Conclusion

N-acyl aniline compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that are of significant interest for drug development. Their ease of synthesis and the potential for structural modification provide a robust platform for the generation of novel therapeutic agents targeting a variety of diseases, including epilepsy, infectious diseases, cancer, and inflammatory disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this field. Further exploration of the structure-activity relationships and mechanisms of action of N-acyl aniline derivatives will undoubtedly pave the way for the discovery of new and effective drug candidates.

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